![molecular formula C14H17F2NO2 B5646497 1-[2-(difluoromethoxy)benzyl]azepan-2-one](/img/structure/B5646497.png)
1-[2-(difluoromethoxy)benzyl]azepan-2-one
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Overview
Description
"1-[2-(difluoromethoxy)benzyl]azepan-2-one" is a chemical compound synthesized through various organic reactions. Its structure comprises a benzyl group with a difluoromethoxy substitution and an azepan-2-one ring.
Synthesis Analysis
The synthesis of compounds similar to "1-[2-(difluoromethoxy)benzyl]azepan-2-one" often involves visible-light-induced difluoroalkylation, leading to the formation of bis-difluoroalkylated benzoxepines and 2H-chromenes under mild conditions (Zhou et al., 2022).
Molecular Structure Analysis
The molecular structure of related benzazepines indicates a significant presence of fluorinated compounds, with the synthesis of various benzo-fluorinated dibenz[b,f]azepines being common. These compounds are often synthesized from fluorinated isatins or indoles using ring-expansion reactions (Elliott et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of compounds like "1-[2-(difluoromethoxy)benzyl]azepan-2-one" can involve reactions with methanol, leading to distinct reaction products depending on the fluoro-substitution patterns (Verniest et al., 2007).
Physical Properties Analysis
The physical properties of these compounds can be understood by examining related substances. For instance, the crystallographic analysis of benzazepine derivatives reveals insights into their solid-state structure, which can inform their physical properties (Guerrero et al., 2014).
properties
IUPAC Name |
1-[[2-(difluoromethoxy)phenyl]methyl]azepan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO2/c15-14(16)19-12-7-4-3-6-11(12)10-17-9-5-1-2-8-13(17)18/h3-4,6-7,14H,1-2,5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRUZNFLSLBZOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC2=CC=CC=C2OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Difluoromethoxy)benzyl]azepan-2-one |
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